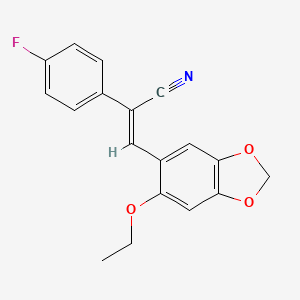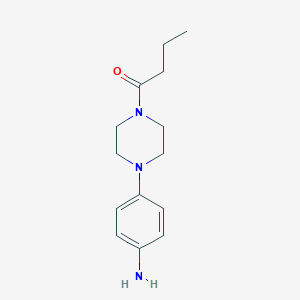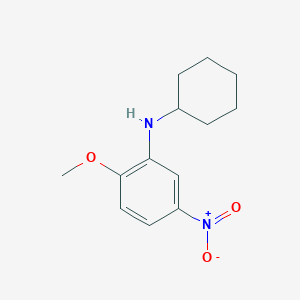
3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)acrylonitrile, also known as EFCA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EFCA belongs to the class of compounds called acrylonitriles, which have been studied for their pharmacological properties.
Mecanismo De Acción
The mechanism of action of 3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. 3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)acrylonitrile has been shown to inhibit the activity of the enzyme AKT, which is involved in cell proliferation and survival. 3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)acrylonitrile has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)acrylonitrile has been shown to exhibit a range of biochemical and physiological effects. 3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)acrylonitrile has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. 3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)acrylonitrile has also been shown to inhibit the production of pro-inflammatory cytokines, leading to a reduction in inflammation. Additionally, 3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)acrylonitrile has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)acrylonitrile in lab experiments is its potential therapeutic applications in various diseases. 3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)acrylonitrile has been shown to exhibit anti-tumor, anti-inflammatory, and neuroprotective effects, making it a potential candidate for drug development. However, 3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)acrylonitrile has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of 3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)acrylonitrile. One direction is to further investigate its mechanism of action and signaling pathways involved in its pharmacological effects. Another direction is to optimize its chemical structure for improved solubility and reduced toxicity. Additionally, 3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)acrylonitrile could be studied in combination with other drugs for potential synergistic effects. Finally, 3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)acrylonitrile could be studied in clinical trials for its potential therapeutic applications in various diseases.
In conclusion, 3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)acrylonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases. 3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)acrylonitrile has been shown to exhibit anti-tumor, anti-inflammatory, and neuroprotective effects, making it a potential candidate for drug development. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)acrylonitrile involves the reaction of 4-fluorobenzaldehyde with 6-ethoxy-1,3-benzodioxole-5-carbaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then reacted with malononitrile in the presence of potassium carbonate to yield 3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)acrylonitrile.
Aplicaciones Científicas De Investigación
3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)acrylonitrile has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. 3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)acrylonitrile has been shown to exhibit anti-tumor activity in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, 3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)acrylonitrile has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. 3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)acrylonitrile has also been studied for its potential neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
(Z)-3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO3/c1-2-21-16-9-18-17(22-11-23-18)8-13(16)7-14(10-20)12-3-5-15(19)6-4-12/h3-9H,2,11H2,1H3/b14-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZCOSGOYYPAEC-VGOFMYFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1C=C(C#N)C3=CC=C(C=C3)F)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1/C=C(\C#N)/C3=CC=C(C=C3)F)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)prop-2-enenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5799101.png)



![1-[2-(4-tert-butylphenoxy)ethyl]pyrrolidine](/img/structure/B5799128.png)
![N-(2,3-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5799130.png)





